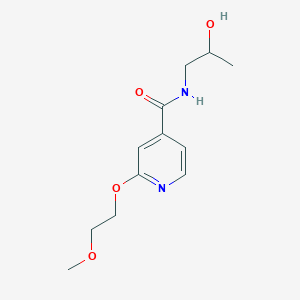

N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-9(15)8-14-12(16)10-3-4-13-11(7-10)18-6-5-17-2/h3-4,7,9,15H,5-6,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCKRPDBPLIUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=NC=C1)OCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(2-methoxyethoxy)pyridine-4-carboxylic acid and 2-hydroxypropylamine.

Activation of Carboxylic Acid: The carboxylic acid group of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Bond Formation: The activated carboxylic acid reacts with 2-hydroxypropylamine to form the desired amide bond, resulting in the formation of this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperature.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperature.

Major Products Formed

Oxidation: Formation of N-(2-oxopropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide.

Reduction: Formation of N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-amine.

Substitution: Formation of N-(2-hydroxypropyl)-2-(2-substituted)pyridine-4-carboxamide.

Scientific Research Applications

N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The hydroxypropyl and methoxyethoxy groups play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide and analogous pyridine-4-carboxamide derivatives:

Key Findings from Structural Comparisons

Solubility and Bioavailability: The 2-methoxyethoxy group in the target compound introduces hydrophilicity, contrasting with lipophilic substituents like chloro (EN300-1657639, ) or thiazole (Example 51, ). This may enhance aqueous solubility and oral absorption.

Halogenated analogs (e.g., chloro in EN300-1657639 ) may exhibit longer half-lives due to resistance to oxidative metabolism.

Activity and Selectivity: Thiazole-containing derivatives (Example 51, ) are linked to kinase inhibition, while cyclobutylamino groups (EN300-1657639 ) may favor G protein-coupled receptor (GPCR) modulation. The target compound’s methoxyethoxy group could reduce off-target interactions compared to sulfonamide-containing analogs (MSC-5350, ).

Biological Activity

N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridine carboxamides and is characterized by the following structural features:

- Pyridine ring : A six-membered aromatic ring with one nitrogen atom.

- Carboxamide group : Provides the compound with potential hydrogen bonding capabilities.

- Hydroxypropyl group : Enhances solubility and may influence biological interactions.

- Methoxyethoxy group : Contributes to the lipophilicity and stability of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxypropyl and methoxyethoxy groups are believed to enhance binding affinity, potentially modulating enzyme activities or receptor functions. This modulation can lead to various biochemical processes, including:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses in vitro.

Antiviral Activity

Preliminary studies suggest potential antiviral properties against various viruses. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigation in antiviral therapies.

Study 1: Inhibition of Pro-inflammatory Cytokines

A study investigated the effects of this compound on macrophage activation. Results indicated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting its role as an anti-inflammatory agent .

Study 2: Antiviral Efficacy

In a controlled laboratory setting, this compound demonstrated inhibitory effects on the replication of the influenza virus. The compound reduced viral load significantly compared to untreated controls, indicating its potential as an antiviral therapeutic .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2-hydroxyethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | Moderate anti-inflammatory | Enzyme inhibition |

| N-(2-hydroxypropyl)-2-(2-ethoxyethoxy)pyridine-4-carboxamide | Low antiviral activity | Unknown |

| N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-3-carboxamide | High anti-inflammatory | Cytokine modulation |

Q & A

Q. What safety protocols are critical when handling this compound in non-GLP research settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity to limit inhalation risks .

- Waste Disposal : Quench reaction leftovers with 10% acetic acid before incineration to neutralize reactive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.